Cas no 97653-93-5 (Lucidone B)

Lucidone B 化学的及び物理的性質
名前と識別子
-
- Lucidone B
- (5α,7β)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone (ACI)
- E88837
- 97653-93-5
- 7beta-Hydroxy-4,4,14alpha-trimethyl-3,11,15,20-tetraoxo-5alpha-pregn-8-ene
- (5alpha,7beta)-7-Hydroxy-4,4,14-trimethylpregn-8-ene-3,11,15,20-tetrone
- HY-N7977
- LucidoneB
- DTXSID701171033
- AKOS040760530
- CS-0138910
- 17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione
- 7b-Hydroxy-4,4,14-trimethyl-5a-pregn-8-ene-3,11,15,20-tetrone
- CHEBI:175981
-
- インチ: 1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1
- InChIKey: AJULRUMEMZKBQI-YZISURJTSA-N
- SMILES: C[C@]12CCC(=O)C(C)(C)[C@@H]1C[C@H](O)C1[C@@]3(C(=O)C[C@H](C(=O)C)[C@]3(CC(C2=1)=O)C)C
計算された属性
- 精确分子量: 400.22497412 g/mol
- 同位素质量: 400.22497412 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 1
- 複雑さ: 895
- 共价键单元数量: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 400.5
- XLogP3: 0.9
- トポロジー分子極性表面積: 88.5Ų
じっけんとくせい
- Color/Form: Powder
- ゆうかいてん: 270-271°C
Lucidone B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1887-2mg |
Lucidone B |
97653-93-5 | 2mg |
¥ 4280 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mg |
Lucidone B |
97653-93-5 | 1mg |
¥3633.00 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1887-1 mL * 10 mM (in DMSO) |
Lucidone B |
97653-93-5 | 1 mL * 10 mM (in DMSO) |
¥ 6680 | 2023-09-07 | ||
TargetMol Chemicals | TN1887-1 ml * 10 mm |
Lucidone B |
97653-93-5 | 1 ml * 10 mm |
¥ 6680 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46010-2mg |
Lucidone B |
97653-93-5 | 2mg |
¥5622.0 | 2022-04-27 | ||
TargetMol Chemicals | TN1887-2 mg |
Lucidone B |
97653-93-5 | 98% | 2mg |
¥ 4,280 | 2023-07-11 |
Lucidone B 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Lucidone Bに関する追加情報
Recent Advances in Lucidone B (CAS: 97653-93-5) Research: A Comprehensive Review
Lucidone B (CAS: 97653-93-5), a naturally occurring cyclopentenedione derivative, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse bioactivities. This research briefing aims to synthesize the latest findings on Lucidone B, focusing on its molecular mechanisms, therapeutic potentials, and recent advancements in synthesis and application. The compound's unique chemical structure and biological properties make it a promising candidate for drug development, particularly in anti-inflammatory, anticancer, and neuroprotective therapies.
Recent studies have elucidated the molecular pathways through which Lucidone B exerts its effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Lucidone B inhibits the NF-κB signaling pathway, thereby reducing inflammation in vitro and in vivo. Another study in Bioorganic Chemistry highlighted its potential as an anticancer agent, showing selective cytotoxicity against several cancer cell lines while sparing normal cells. These findings underscore the compound's therapeutic versatility and warrant further investigation into its pharmacological properties.
In addition to its biological activities, significant progress has been made in the synthetic approaches to Lucidone B. A recent paper in Organic Letters described an efficient asymmetric synthesis route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is crucial for facilitating preclinical and clinical studies, as it ensures a reliable supply of the compound for further research.
Despite these promising developments, challenges remain in the clinical translation of Lucidone B. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic pharmacokinetic and pharmacodynamic studies. Future research directions may include structural modifications to enhance its drug-like properties and the exploration of combination therapies to maximize therapeutic efficacy.
In conclusion, Lucidone B represents a compelling area of research in chemical biology and drug discovery. Its multifaceted bioactivities and recent synthetic advancements position it as a valuable compound for further development. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and translate these findings into clinical applications.
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